

An In-Depth Technical Guide to Disperse Blue 291 (CAS 56548-64-2)

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Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B010570

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291, identified by the CAS number 56548-64-2, is a synthetic mono-azo dye. Belonging to the disperse class of dyes, it is primarily utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylic.^[1] Its molecular structure, characterized by a bromo-dinitrophenyl azo group linked to a diethylamino-methoxyphenyl acetamide moiety, imparts a distinct blue color. While widely used in industrial applications, recent scientific investigations have brought to light its potential genotoxic, mutagenic, and cytotoxic properties, making it a compound of interest for researchers in toxicology and drug development. This guide provides a comprehensive technical overview of **Disperse Blue 291**, including its physicochemical characteristics, synthesis, analytical methods, and a detailed examination of its biological effects and the experimental protocols used for their assessment.

Physicochemical Properties

A compilation of the available physicochemical data for **Disperse Blue 291** is presented in Table 1. It is important to note that some experimental values, such as the melting point, are not consistently reported in the literature.

Table 1: Physicochemical Properties of **Disperse Blue 291**

Property	Value	Source(s)
CAS Number	56548-64-2	[1]
Molecular Formula	C ₁₉ H ₂₁ BrN ₆ O ₆	[1]
Molecular Weight	509.31 g/mol	
IUPAC Name	N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide	[2]
Synonyms	C.I. 113395, Disperse Navy Blue S-BGF300	[1]
Appearance	Dark blue tiny particles/grain	[3]
Boiling Point	700.4 °C at 760 mmHg	[1]
Flash Point	377.4 °C	[1]
Density	1.54 g/cm ³	[1]
Water Solubility	Very low	[4]
UV-vis λ _{max}	541 nm	[5]
Predicted pKa	13.43 ± 0.70	[1]

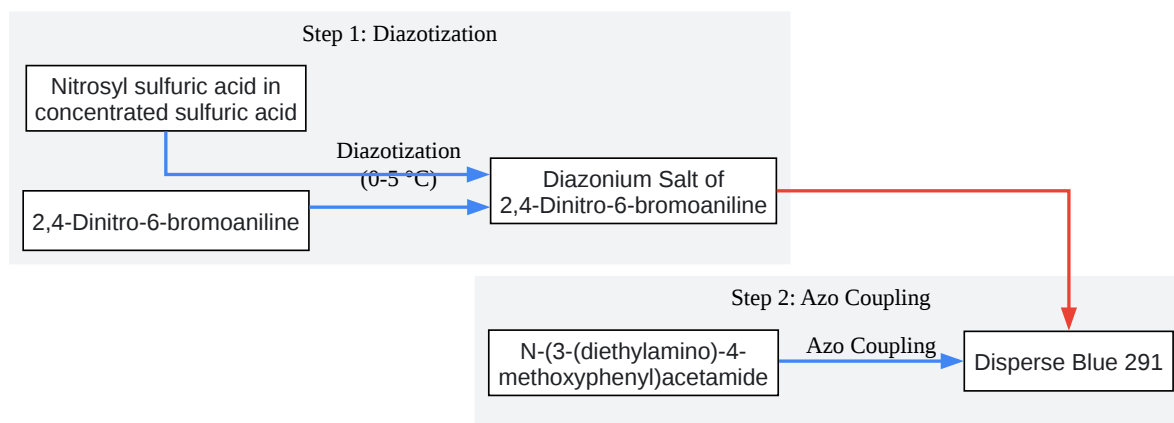
Note: Some physical properties are predicted and have not been experimentally verified.

Synthesis and Manufacturing

The synthesis of **Disperse Blue 291** is a two-step process involving a diazotization reaction followed by an azo coupling.

Synthesis Workflow

The overall synthesis workflow is depicted in the following diagram.



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Caption: Synthesis workflow for **Disperse Blue 291**.

Experimental Protocols

This procedure is based on established methods for the diazotization of aromatic amines.

- **Preparation:** In a reaction vessel equipped with a stirrer and a cooling system, suspend 2,4-Dinitro-6-bromoaniline in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water.
- **Cooling:** Cool the suspension to a temperature between 0 and 5 °C using an ice-salt bath.
- **Diazotizing Agent Preparation:** In a separate vessel, prepare the diazotizing agent by adding sodium nitrite to chilled concentrated sulfuric acid to form nitrosyl sulfuric acid.
- **Reaction:** Slowly add the prepared nitrosyl sulfuric acid to the cooled suspension of 2,4-Dinitro-6-bromoaniline while maintaining the temperature below 5 °C.

- **Completion:** Stir the reaction mixture for an additional 1-2 hours at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution contains the diazonium salt of 2,4-Dinitro-6-bromoaniline.
- **Coupling Component Preparation:** In a separate reaction vessel, dissolve the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, in a suitable solvent, such as a dilute aqueous acid solution.
- **Cooling:** Cool the solution of the coupling component to 0-5 °C.
- **Coupling:** Slowly add the previously prepared cold diazonium salt solution to the cooled solution of the coupling component with vigorous stirring.
- **pH Adjustment:** Maintain a slightly acidic pH during the coupling reaction to facilitate the electrophilic substitution.
- **Precipitation and Isolation:** The azo dye, **Disperse Blue 291**, will precipitate out of the solution as a colored solid.
- **Purification:** The crude product is then collected by filtration, washed with water to remove any remaining acid and unreacted salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Analytical Characterization

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a suitable method for the analysis and quantification of **Disperse Blue 291**. While a specific validated method for **Disperse Blue 291** is not readily available in the public domain, a general method for disperse dyes can be adapted.^{[6][7]}

Table 2: Representative HPLC-DAD Method Parameters for Disperse Dye Analysis

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	Gradient of Acetonitrile and Water
Gradient	A typical gradient might start at 40% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate	1.0 mL/min
Injection Volume	10-20 μ L
Column Temperature	30-40 $^{\circ}$ C
DAD Wavelength	Monitoring at the λ_{max} of Disperse Blue 291 (541 nm) and other wavelengths to detect impurities.
Standard Preparation	Prepare a stock solution of Disperse Blue 291 in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a calibration curve.

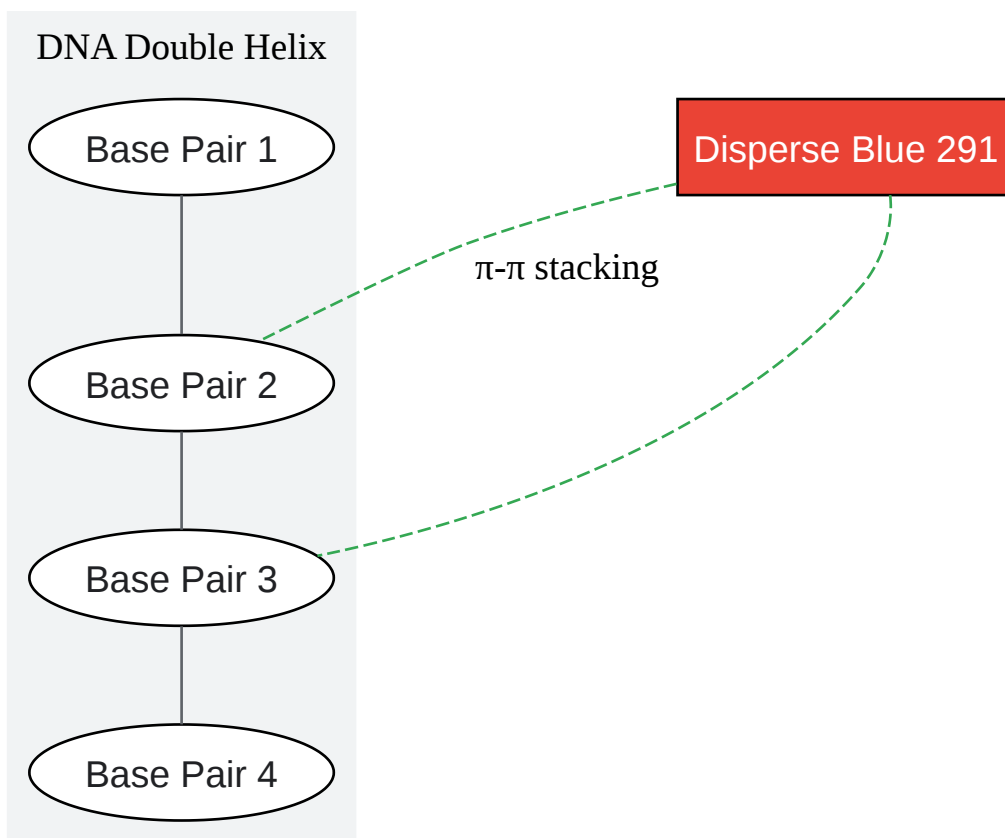
Biological Activity and Genotoxicity

Disperse Blue 291 has been the subject of several studies investigating its toxicological profile. The primary concern is its demonstrated genotoxicity and mutagenicity.

Mechanism of Action: DNA Intercalation

The genotoxicity of **Disperse Blue 291** is attributed to its ability to act as a DNA intercalating agent. The planar aromatic structure of the dye molecule allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of DNA, leading to DNA damage and interference with DNA replication and transcription processes.

Mechanism of DNA Intercalation

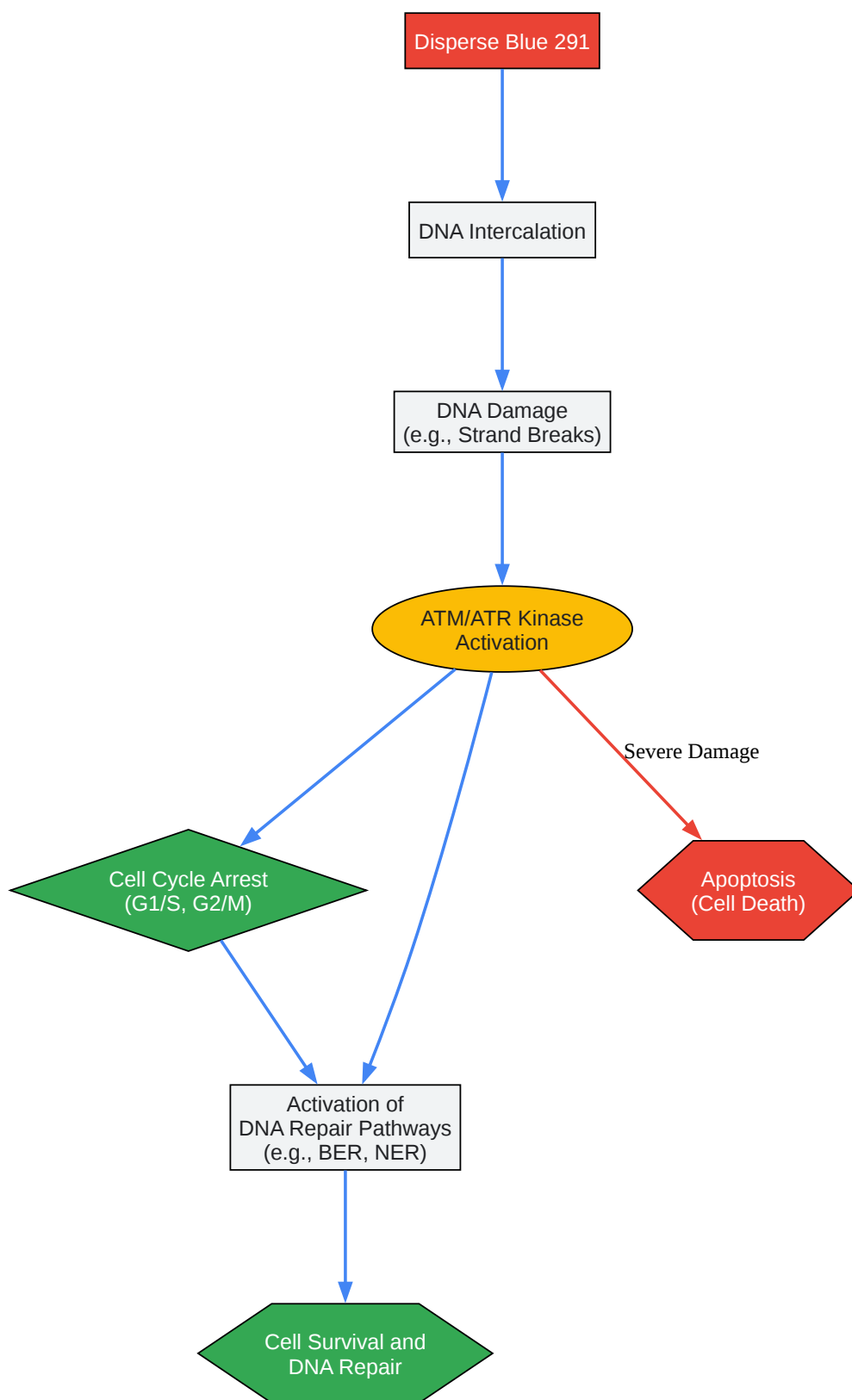


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Caption: DNA intercalation by **Disperse Blue 291**.

Downstream Cellular Effects and Signaling Pathways

The DNA damage induced by the intercalation of **Disperse Blue 291** can trigger a cascade of cellular responses, primarily through the activation of DNA Damage Response (DDR) pathways. These pathways are crucial for maintaining genomic integrity.



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Caption: DNA Damage Response pathway activation.

The activation of kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) leads to the phosphorylation of downstream targets, initiating cell cycle arrest to allow time for DNA repair.[8][9][10] If the damage is too severe to be repaired, these pathways can trigger apoptosis (programmed cell death).

Experimental Protocols for Genotoxicity Assessment

The genotoxic potential of **Disperse Blue 291** has been evaluated using standard in vitro and in vivo assays. The two most commonly cited methods are the Comet Assay and the Micronucleus Test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.



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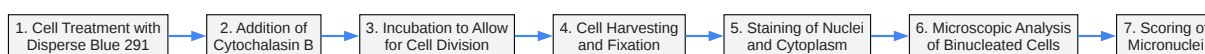
Caption: Comet assay experimental workflow.

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., human hepatoma HepG2 cells) to an appropriate confluency.
 - Expose the cells to various concentrations of **Disperse Blue 291** (e.g., 200, 400, 600, 800, and 1000 µg/mL) for a defined period (e.g., 24 hours). Include a negative (vehicle) control and a positive control (a known genotoxic agent).
- Slide Preparation:
 - Mix the treated cells with low-melting-point agarose.

- Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
- Lysis:
 - Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes, leaving behind the nucleoids.
- Alkaline Unwinding and Electrophoresis:
 - Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
 - Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
- Neutralization and Staining:
 - Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis:
 - Visualize the comets using a fluorescence microscope.
 - Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. An increase in these parameters indicates a higher level of DNA damage.

In Vitro Micronucleus Assay

The micronucleus assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.



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